Deflectin 1a

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

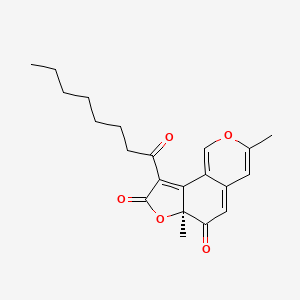

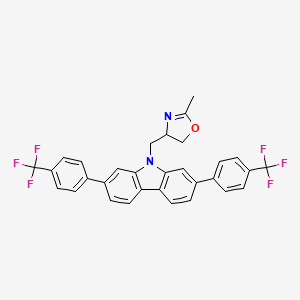

Deflectin 1a is a member of the deflectin family of antibiotic chemicals produced by the fungus Aspergillus deflectus. These compounds are characterized by a 6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione core structure. This compound is a yellow crystalline substance when pure and has a melting point of 161°C . It is known for its antimicrobial properties, including the ability to lyse bacteria and red blood cells, and inhibit Ehrlich ascites cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Deflectin 1a involves a chemoenzymatic approach. The process begins with the selective access to a targeted isomer, which is critical for the synthesis of biologically active molecules. Enzymes are employed to achieve the desired site- and stereoselectivity . The synthetic route includes the use of biocatalysts that provide complementary selectivity, enabling the stereodivergent synthesis of azaphilone natural products, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves the cultivation of Aspergillus deflectus under specific conditions. The fungus is grown on a medium composed of yeast extract, malt extract, and glucose. The mycelial extracts are then processed to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Deflectin 1a undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Deflectin 1a has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of azaphilone natural products.

Wirkmechanismus

The mechanism of action of Deflectin 1a involves its interaction with cellular components, leading to the lysis of bacteria and red blood cells. The compound reacts with ammonia, replacing an oxygen atom in the six-membered ring with an NH group . This reaction is believed to disrupt cellular processes, leading to cell death. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that this compound acts as a weak acid and can show a red color when a strong base is added to its alcoholic solution .

Vergleich Mit ähnlichen Verbindungen

Deflectin 1a is part of a family of structurally related azaphilones, including Deflectin 1b, Deflectin 1c, Deflectin 2a, and Deflectin 2b . These compounds share a similar core structure but differ in their side chains and melting points. For example:

Deflectin 1b: Contains a ten-carbon side chain and melts at 152°C.

Deflectin 1c: Has a twelve-atom side chain and melts at 141°C.

Deflectin 2a: Contains a ten-carbon atom side chain with a two-methyl branch and melts at 122°C.

Deflectin 2b: Similar to Deflectin 2a but with a side chain that is two atoms longer, melting at 111°C.

The uniqueness of this compound lies in its specific side chain and its distinct melting point, which contribute to its unique biological activities and properties.

Eigenschaften

CAS-Nummer |

79495-61-7 |

|---|---|

Molekularformel |

C21H24O5 |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

(6aS)-3,6a-dimethyl-9-octanoylfuro[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C21H24O5/c1-4-5-6-7-8-9-16(22)18-19-15-12-25-13(2)10-14(15)11-17(23)21(19,3)26-20(18)24/h10-12H,4-9H2,1-3H3/t21-/m1/s1 |

InChI-Schlüssel |

YNVKQPJBOAUYIJ-OAQYLSRUSA-N |

Isomerische SMILES |

CCCCCCCC(=O)C1=C2C3=COC(=CC3=CC(=O)[C@]2(OC1=O)C)C |

Kanonische SMILES |

CCCCCCCC(=O)C1=C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)